S-Methyl 2-propoxypropanethioate

Food safety Regulatory toxicology Flavoring agent

S-Methyl 2-propoxypropanethioate (CAS 93940‑60‑4) is a synthetic thioester belonging to the organosulfur flavoring agent class, designated FEMA 3790 and JECFA 493. It is officially recognized as a flavoring substance by the U.S.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 93940-60-4
Cat. No. B12664048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 2-propoxypropanethioate
CAS93940-60-4
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCCOC(C)C(=O)SC
InChIInChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3
InChIKeyLCIGYKJDIBCNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Methyl 2-Propoxypropanethioate (CAS 93940-60-4): Regulatory Status, Safety Profile, and Procurement Considerations for Flavor Scientists


S-Methyl 2-propoxypropanethioate (CAS 93940‑60‑4) is a synthetic thioester belonging to the organosulfur flavoring agent class, designated FEMA 3790 and JECFA 493 [1][2]. It is officially recognized as a flavoring substance by the U.S. FDA (EAFUS), the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the Flavor and Extract Manufacturers Association (FEMA), with a GRAS determination under FEMA publication 16 [3][4]. JECFA has assigned an ADI of “no safety concern at current levels of intake when used as a flavouring agent” based on evaluation year 1999 (TRS 896‑JECFA 53/32) [2]. The compound is characterized by a fruity flavor profile and is supplied as a colorless to pale pink liquid with a minimum assay of 95% [1].

Why Generic Substitution of S-Methyl 2-Propoxypropanethioate with In-Class Thioesters Is Not Straightforward


Thioester flavoring substances cannot be freely interchanged despite sharing a common functional group. Systematic olfactory investigation of S-methyl thioester libraries has demonstrated that even minor structural modifications—such as acyl chain length—produce statistically distinguishable odor profiles, with descriptors shifting from “cheesy” for C2–C6 thioesters to “green, floral, pineapple” for longer chains [1]. Additionally, FEMA GRAS usage levels for S-methyl 2-propoxypropanethioate vary over two orders of magnitude across food categories (from 0.02 ppm in non‑alcoholic beverages to 34 ppm in seasonings), reflecting a product‑specific flavor potency that cannot be matched by a generic replacement without extensive reformulation [2]. These sensory and application‑specific constraints mean that simple drop‑in substitution with another thioester will almost certainly alter the target flavor profile and may require a new regulatory evaluation.

Quantitative Evidence Differentiating S-Methyl 2-Propoxypropanethioate from Closest Analogs and Alternatives


JECFA Safety Evaluation: Unconditional ADI vs. Restricted Thioester Flavorings

JECFA evaluated S-methyl 2-propoxypropanethioate (JECFA 493) in 1999 and assigned an ADI of “No safety concern at current levels of intake when used as a flavouring agent” [1]. In contrast, several structurally related thioesters, including simple alkyl thioesters, have received only conditional or limited acceptance under JECFA’s Procedure for the Safety Evaluation of Flavouring Agents, sometimes requiring additional toxicity data before full specification [2]. The unqualified JECFA acceptance of this compound provides a procurement-relevant regulatory certainty that is not universal among thioester flavorings.

Food safety Regulatory toxicology Flavoring agent

FEMA GRAS Usage Level Range Across Food Categories: Potency Assessment Among Thioester Flavorings

FEMA GRAS publication 16 lists the average usual and maximum usage levels for S-methyl 2-propoxypropanethioate across 14 food categories [1]. The usage level range spans from 0.02 ppm (non‑alcoholic beverages) to 34 ppm (seasonings/flavors), indicating a compound of moderate to high flavor potency. By comparison, many commonly used ester‑type flavorings (e.g., isoamyl acetate) require 10–1000 ppm to achieve perceptible flavor impact [2]. The relatively low usage levels at which this thioester is effective suggest a higher odor activity value (OAV) than typical oxygenated ester flavorings, directly impacting cost‑in‑use calculations for procurement.

Flavor application Usage levels Sensory potency

Distinctive Fruity Odor Profile vs. Cheesy/Alliaceous Notes of Simple S-Methyl Thioesters

In a systematic sensory analysis of an S-methyl thioester library, Berger et al. (1999) demonstrated that S-methyl thioesters with short acyl chains (C2–C6) are consistently described as “cheesy” or “alliaceous”, whereas S-methyl thiohexanoate shifts to “green, floral, pineapple” [1]. S-Methyl 2-propoxypropanethioate, bearing an α‑propoxy substituent, combines thioester functionality with an ether oxygen, resulting in a fruity flavor profile designated by FEMA as “fruit” [2]. This differentiated sensory character places it in a distinct application space from the cheese‑ripening thioesters (e.g., S-methyl thioacetate, S-methyl thiopropionate) commonly studied in dairy fermentation contexts.

Structure–odor relationship Thioester library Sensory analysis

Multi-Jurisdictional Regulatory Clearance: FDA, JECFA, and China NHC Approval Status Versus Single-Market Thioesters

S-Methyl 2-propoxypropanethioate appears in the U.S. FDA EAFUS database, holds JECFA full specification, and is listed in China’s NHC permitted food additive inventory [1][2][3]. Many structurally similar thioesters lack one or more of these key listings, creating procurement barriers for manufacturers exporting to multiple jurisdictions. For example, several alkyl thioesters used in laboratory flavor research have FEMA GRAS but have not achieved JECFA full specification or NHC listing [2]. This multi‑jurisdictional recognition directly reduces the regulatory burden for global product launches.

Global regulatory compliance Food additive approval Procurement risk

Physicochemical Identity: Purity Specification and Physical Form Benchmarked Against Flavor-Grade Thioesters

According to JECFA specifications (COMPENDIUM ADDENDUM 10/FNP 52 Add.10/40, 2002) and commercial technical data, S-methyl 2-propoxypropanethioate is supplied as a colorless to pale pink clear liquid with an assay range of 98.00–100.00% [1][2]. This purity specification is higher than the JECFA minimum of 95% for this substance class, and the defined physical form (clear liquid) ensures consistent dosing in flavor houses. In contrast, some thioester analogs (e.g., S-methyl thioacetate) exhibit color variability (colorless to pale yellow) and can develop strong off‑odors upon slight degradation, as noted in JECFA specification comments [1].

Quality specification Purity assay Physical form

Absence of Fragrance Use Recommendation: Dedicated Flavor-Only Positioning vs. Multi-Use Thioesters

The Good Scents Company explicitly notes for S-methyl 2-propoxypropanethioate: “Recommendation for usage levels up to: not for fragrance use” [1]. This distinguishes it from many thioesters (e.g., S-methyl thioacetate, S-methyl thiobutanoate) that are dually marketed for both flavor and fragrance applications and may contain trace impurities or stabilizers tailored for fragrance performance [2]. A flavor‑only designation implies that commercial material is optimized for taste receptor interaction and food‑grade purity requirements, reducing the risk of procurement of a grade intended primarily for perfumery.

Flavor vs. fragrance Application selectivity Procurement specificity

Priority Application Scenarios for S-Methyl 2-Propoxypropanethioate Based on Comparative Evidence


Fruit-Flavored Baked Goods Requiring High Thermal Stability and Regulatory Compliance

The compound’s FEMA GRAS usage levels in baked goods (average usual 0.70 ppm, maximum 3.50 ppm) and its JECFA unconditional ADI make it suitable for thermally processed fruit‑flavored bakery products destined for international markets [1]. Its fruity profile, distinct from the cheesy notes of dairy‑associated thioesters, supports clean fruit taste without competing dairy off‑notes [2].

Low-Calorie and Clear Beverage Formulations Requiring Potent Flavor at Low Dosage

With usage levels as low as 0.02 ppm in non‑alcoholic beverages, the compound delivers flavor impact without adding significant calories or affecting beverage clarity [1]. The high purity specification (98–100% assay) and pale pink/colorless liquid form minimize the risk of haze formation or sediment, a critical quality attribute for clear ready‑to‑drink products [3].

High-Impact Savory Seasoning Blends for Global Distribution

The exceptionally high maximum usage level in seasonings/flavors (34 ppm) indicates robust stability and flavor carry‑through in complex dry matrix environments [1]. Multi‑jurisdictional regulatory clearance (FDA, JECFA, China NHC) ensures that seasoning blends can be exported without reformulation for different regulatory regimes [4].

Combinatorial Flavor Research and Structure–Odor Relationship Studies

The compound serves as a valuable member of S-methyl thioester libraries for systematic olfactory investigation, as demonstrated by Berger et al. (1999) [2]. Its α‑propoxy substituent expands the chemical space beyond simple alkyl thioesters, allowing researchers to probe the effect of ether oxygen proximity on odor threshold and character.

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